N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide
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Overview
Description
N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide is a complex organic compound with a molecular formula of C24H17ClN2O2 This compound is characterized by the presence of a naphthalene ring, a chlorobenzoyl group, and an amide linkage
Preparation Methods
The synthesis of N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.
Amidation Reaction: The 3-chlorobenzoyl chloride is then reacted with 3-aminophenylamine to form N-[3-(3-chlorobenzoyl)amino]phenylamine.
Coupling with Naphthalene-1-carboxylic Acid: The final step involves the coupling of N-[3-(3-chlorobenzoyl)amino]phenylamine with naphthalene-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Chemical Reactions Analysis
N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide can be compared with other similar compounds, such as:
N-{3-[(3-Chlorobenzoyl)amino]phenyl}nicotinamide: This compound has a similar structure but contains a nicotinamide group instead of a naphthalene ring.
N-{3-[(3-Chlorobenzoyl)amino]phenyl}-1-naphthamide: This compound is closely related and shares the same naphthalene and chlorobenzoyl groups but differs in the position of the amide linkage.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O2/c25-18-9-3-8-17(14-18)23(28)26-19-10-5-11-20(15-19)27-24(29)22-13-4-7-16-6-1-2-12-21(16)22/h1-15H,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVCUAZHQMPTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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